molecular formula C6H8N2O2 B139337 6-amino-2,3-dihydropyridine-2-carboxylic Acid CAS No. 139552-67-3

6-amino-2,3-dihydropyridine-2-carboxylic Acid

Cat. No. B139337
CAS RN: 139552-67-3
M. Wt: 140.14 g/mol
InChI Key: RCXVEBQHGUTAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2,3-dihydropyridine-2-carboxylic acid (ADPCA) is a heterocyclic compound that has attracted significant attention in scientific research due to its unique properties. ADPCA is a derivative of pyridine and contains an amino group and a carboxylic acid group. This compound has been used as a building block in the synthesis of various biologically active molecules.

Mechanism Of Action

The mechanism of action of 6-amino-2,3-dihydropyridine-2-carboxylic Acid is not fully understood. However, it is believed that 6-amino-2,3-dihydropyridine-2-carboxylic Acid acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This inhibition leads to a decrease in intracellular calcium concentration, which can have various physiological effects.
Biochemical and Physiological Effects:
6-amino-2,3-dihydropyridine-2-carboxylic Acid has been shown to have various biochemical and physiological effects. It has been shown to have antihypertensive effects by reducing blood pressure through the inhibition of calcium channels. 6-amino-2,3-dihydropyridine-2-carboxylic Acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-amino-2,3-dihydropyridine-2-carboxylic Acid has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

6-amino-2,3-dihydropyridine-2-carboxylic Acid has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a building block in the synthesis of various biologically active molecules. Additionally, 6-amino-2,3-dihydropyridine-2-carboxylic Acid has been shown to have a low toxicity profile, making it a suitable compound for in vitro and in vivo studies.
However, there are also limitations to the use of 6-amino-2,3-dihydropyridine-2-carboxylic Acid in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 6-amino-2,3-dihydropyridine-2-carboxylic Acid has a relatively short half-life, which can make it difficult to study its effects over prolonged periods.

Future Directions

There are several future directions for the study of 6-amino-2,3-dihydropyridine-2-carboxylic Acid. One direction is the development of new synthetic methods for 6-amino-2,3-dihydropyridine-2-carboxylic Acid and its derivatives. This could lead to the discovery of new biologically active molecules with potential therapeutic applications. Another direction is the study of 6-amino-2,3-dihydropyridine-2-carboxylic Acid as a potential chelating agent for the treatment of heavy metal poisoning. Additionally, further studies are needed to fully understand the mechanism of action of 6-amino-2,3-dihydropyridine-2-carboxylic Acid and its effects on various physiological processes.
Conclusion:
In conclusion, 6-amino-2,3-dihydropyridine-2-carboxylic acid is a heterocyclic compound that has attracted significant attention in scientific research due to its unique properties. 6-amino-2,3-dihydropyridine-2-carboxylic Acid has been used as a building block in the synthesis of various biologically active molecules and has been studied for its potential therapeutic applications. While there are limitations to the use of 6-amino-2,3-dihydropyridine-2-carboxylic Acid in lab experiments, there are also several future directions for its study. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 6-amino-2,3-dihydropyridine-2-carboxylic Acid.

Synthesis Methods

The synthesis of 6-amino-2,3-dihydropyridine-2-carboxylic Acid can be achieved through several methods. One of the most common methods is the reaction between 2,3-dihydropyridine and glycine in the presence of a catalyst. The resulting product is then oxidized to form 6-amino-2,3-dihydropyridine-2-carboxylic Acid. Another method involves the reaction between 2,3-dihydropyridine and chloroacetic acid, followed by hydrolysis to form 6-amino-2,3-dihydropyridine-2-carboxylic Acid.

Scientific Research Applications

6-amino-2,3-dihydropyridine-2-carboxylic Acid has been used extensively in scientific research due to its unique properties. It has been used as a building block in the synthesis of various biologically active molecules such as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents. 6-amino-2,3-dihydropyridine-2-carboxylic Acid has also been used as a ligand in the design of metal complexes for catalytic applications. Additionally, 6-amino-2,3-dihydropyridine-2-carboxylic Acid has been studied for its potential as a chelating agent in the treatment of heavy metal poisoning.

properties

IUPAC Name

6-amino-2,3-dihydropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1,3-4H,2H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXVEBQHGUTAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=NC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436207
Record name 6-Amino-2,3-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2,3-dihydropyridine-2-carboxylic Acid

CAS RN

147782-44-3
Record name 6-Amino-2,3-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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